molecular formula C26H24O6 B2978614 Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate CAS No. 374762-66-0

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate

Cat. No.: B2978614
CAS No.: 374762-66-0
M. Wt: 432.472
InChI Key: JRRPQUYFWFFBQQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a complex organic compound with a unique structure that combines elements of chromen, furan, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromen and furan intermediates, followed by their coupling through esterification or etherification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
  • Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate

Uniqueness

This compound stands out due to its unique combination of chromen, furan, and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6/c1-15-20-10-11-22(30-14-19-13-23(26(28)29-4)31-17(19)3)16(2)24(20)32-25(27)21(15)12-18-8-6-5-7-9-18/h5-11,13H,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRPQUYFWFFBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)OC)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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